

Applications of Methyl 2-vinylnicotinate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-vinylnicotinate**

Cat. No.: **B173319**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-vinylnicotinate is a pyridine derivative with the chemical formula C₉H₉NO₂.^[1] While the nicotinic acid scaffold is a well-established "privileged structure" in medicinal chemistry, featured in numerous approved drugs and bioactive compounds, specific applications of **Methyl 2-vinylnicotinate** are not extensively documented in publicly available literature.^{[2][3]} ^[4] This document aims to provide a comprehensive overview of its potential applications by examining the established roles of its core components: the nicotinic acid moiety and the vinylpyridine group. This guide will explore its potential as a versatile building block in drug discovery and propose experimental protocols for its synthesis and derivatization.

Chemical Properties and Identification

Property	Value
IUPAC Name	methyl 2-ethenylpyridine-3-carboxylate ^[1]
Molecular Formula	C ₉ H ₉ NO ₂ ^[1]
Molecular Weight	163.17 g/mol ^[1]
CAS Number	103441-72-1 ^[1]
SMILES	COC(=O)C1=C(N=CC=C1)C=C ^[1]

Potential Applications in Medicinal Chemistry

The chemical structure of **Methyl 2-vinylnicotinate** suggests its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

A Scaffold for Diverse Biological Activities

The nicotinic acid core is present in a wide array of compounds with demonstrated biological activities.[2][3][4] Derivatives of nicotinic acid have been reported to possess anti-inflammatory, antibacterial, antifungal, and anticancer properties.[5][6][7][8][9]

Table 1: Biological Activities of Nicotinic Acid Derivatives

Compound Class	Biological Activity	Quantitative Data (Example)	Reference
Nicotinic acid-based acylhydrazones	Antibacterial	MIC = 1.95–15.62 $\mu\text{g}/\text{mL}$ against Gram-positive bacteria[5][8]	[5][8]
1,3,4-Oxadiazoline derivatives of nicotinic acid	Antibacterial	MIC = 7.81 $\mu\text{g}/\text{mL}$ against <i>Bacillus subtilis</i> and <i>Staphylococcus aureus</i> [5][8]	[5][8]
Novel nicotinic acid derivatives	Anti-inflammatory	Comparable inhibition of TNF- α , IL-6, iNOS, and COX-2 to ibuprofen[6]	[6]
Nicotinic acid-based cytotoxic agents	Anticancer (VEGFR-2 inhibition)	$\text{IC}_{50} = 0.068 \mu\text{M}$ [7]	[7]

Methyl 2-vinylnicotinate can serve as a starting material for the synthesis of novel analogs that could exhibit similar or improved activities. The vinyl group can be functionalized through various reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

A Precursor for Targeted Covalent Inhibitors

The vinylpyridine moiety has been identified as a "tunable covalent warhead" in medicinal chemistry.[\[10\]](#) It can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, such as cysteine, in protein targets.[\[10\]](#) This strategy has been successfully employed in the development of targeted covalent inhibitors (TCIs) for kinases like EGFR.[\[10\]](#)

The vinyl group of **Methyl 2-vinylnicotinate** could be exploited to design novel TCIs. By incorporating this molecule into a scaffold that targets a specific protein, the vinyl group could be positioned to react with a nearby cysteine residue, leading to irreversible inhibition. The reactivity of the vinylpyridine can be modulated by introducing substituents on the pyridine ring or the vinyl group itself.[\[10\]](#)

Experimental Protocols

Proposed Synthesis of Methyl 2-vinylnicotinate

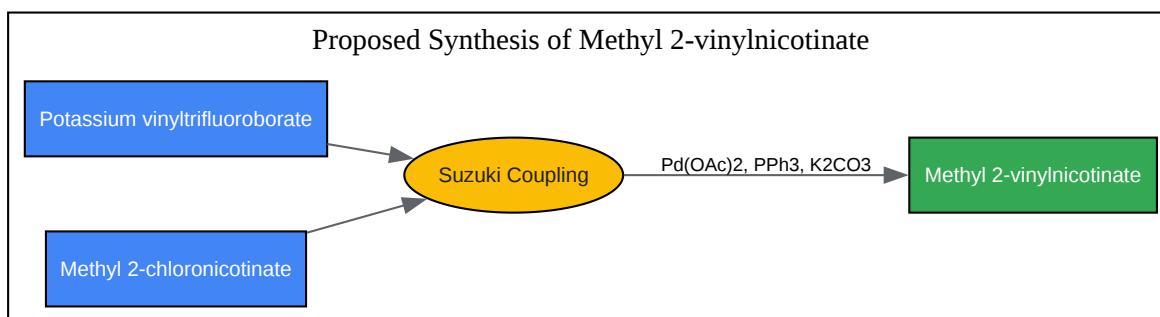
While a specific, detailed protocol for the synthesis of **Methyl 2-vinylnicotinate** is not readily available in the literature, a plausible route is via a Suzuki coupling reaction, a common method for introducing vinyl groups.[\[10\]](#)

Protocol: Suzuki Coupling for the Synthesis of **Methyl 2-vinylnicotinate**

- Materials:
 - Methyl 2-chloronicotinate (or other suitable halide)
 - Potassium vinyltrifluoroborate
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
 - Triphenylphosphine (PPh_3)
 - Potassium carbonate (K_2CO_3)
 - 1,4-Dioxane
 - Water

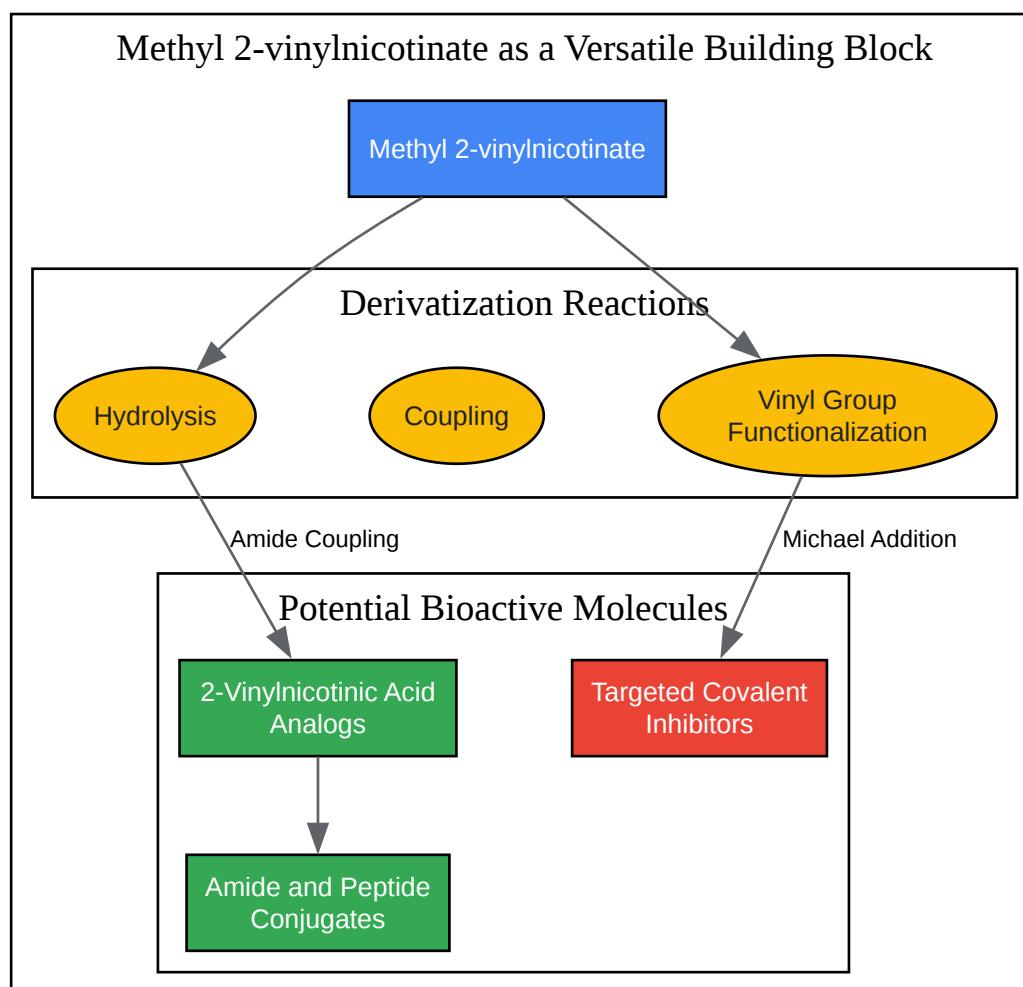
- Standard workup and purification reagents
- Procedure:
 1. To an oven-dried flask, add Methyl 2-chloronicotinate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
 2. Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
 3. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
 4. Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).
 5. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
 6. Upon completion, cool the reaction to room temperature and dilute with water.
 7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 9. Purify the crude product by flash column chromatography to obtain **Methyl 2-vinylnicotinate**.

Synthesis of Nicotinic Acid Hydrazide Derivatives

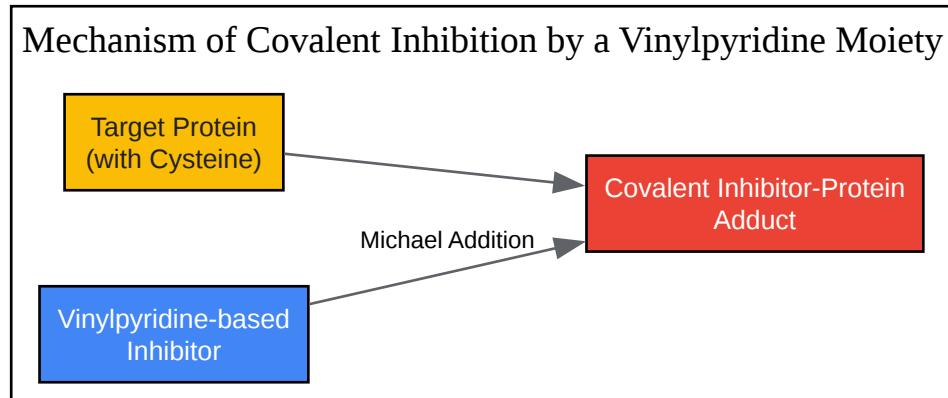

This protocol illustrates how the nicotinic acid scaffold can be derivatized, a strategy applicable to **Methyl 2-vinylnicotinate** after hydrolysis of the ester.

Protocol: Synthesis of Acylhydrazones from Nicotinic Acid Hydrazide

- Materials:
 - Nicotinic acid hydrazide
 - Appropriate aldehyde


- Ethanol (96%)
- Procedure:
 1. Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of ethanol (96%).
 2. Add the appropriate aldehyde (0.011 mole) to the solution.
 3. Heat the mixture under reflux for 3 hours.
 4. Cool the reaction mixture and refrigerate for 24 hours.
 5. Filter the resulting precipitate and recrystallize from ethanol to obtain the pure acylhydrazone.

Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Methyl 2-vinylnicotinate** via Suzuki coupling.

[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating the potential of **Methyl 2-vinylnicotinate** as a building block.

[Click to download full resolution via product page](#)

Caption: Covalent modification of a target protein by a vinylpyridine warhead.

Conclusion

While direct experimental data on the medicinal chemistry applications of **Methyl 2-vinylNicotinate** are currently limited, its chemical structure strongly suggests its potential as a valuable scaffold and building block in drug discovery. The well-documented and diverse biological activities of the nicotinic acid core, combined with the utility of the vinylpyridine moiety as a tunable covalent warhead, provide a strong rationale for its exploration. Future research should focus on the development of efficient synthetic routes and the generation of a library of derivatives for biological screening. The protocols and potential applications outlined in this guide offer a starting point for researchers interested in unlocking the therapeutic potential of this promising, yet underexplored, molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-vinylNicotinate | C9H9NO2 | CID 21862216 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing)
DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [Applications of Methyl 2-vinylnicotinate in Medicinal Chemistry: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173319#applications-of-methyl-2-vinylnicotinate-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com